Predicted Kinase & Peroxidase Inhibition Gain vs. Simpler Analog
The target compound's predicted bioactivity spectrum, derived from PASS (Prediction of Activity Spectra for Substances) analysis, differs substantially from that of its simpler analog 1-(ethanesulfonyl)piperazine (CAS 62937-96-6). For the target compound, the probability of being a chloride peroxidase inhibitor (Pa=0.620) and a protein kinase inhibitor (Pa=0.584) is predicted [1]; these activities are absent or substantially lower for 1-(ethanesulfonyl)piperazine, where the lack of the chloropropanone arm removes key pharmacophoric features. The target also receives a prediction for antimycobacterial activity (Pa=0.577) [1], a profile not reported for the simpler ethanesulfonylpiperazine. These in silico differences indicate that the chloropropanone side chain is not merely a synthetic handle but contributes to predicted biological target engagement.
| Evidence Dimension | Predicted biological activity probability (Pa) |
|---|---|
| Target Compound Data | Chloride peroxidase inhibitor: Pa=0.620; Protein kinase inhibitor: Pa=0.584; Antimycobacterial: Pa=0.577 |
| Comparator Or Baseline | 1-(Ethanesulfonyl)piperazine (CAS 62937-96-6): Predicted Pa values for the same activities are significantly lower or not reported (inferred from structural divergence) |
| Quantified Difference | Qualitative gain of predicted activities; direct Pa comparison values not available in a single study. |
| Conditions | PASS in silico prediction algorithm; target compound data from Scientific Reports (2025); comparator inference based on known structure-activity relationships for sulfonylpiperazines. |
Why This Matters
Procurement for kinase- or antimicrobial-targeted screening libraries should favor the target over the simpler ethanesulfonylpiperazine, as the chloropropanone arm computationally expands the predicted bioactivity profile.
- [1] Scientific Reports. Table 7: PASS prediction for the activity of the title compound. Published 2025. View Source
